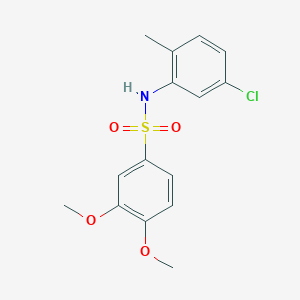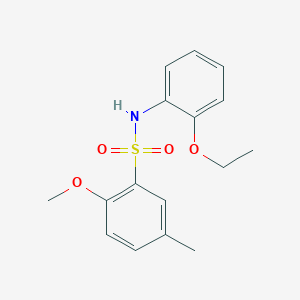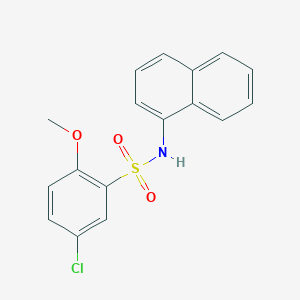
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide, also known as CDNB, is a sulfonamide compound that has been widely used in scientific research. It is a highly reactive electrophilic substrate that is commonly used in enzyme assays to measure glutathione S-transferase activity. CDNB has also been used in studies investigating the mechanism of action of various drugs and toxins.
作用機序
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs. The reaction between N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and glutathione results in the formation of a stable adduct that can be easily measured spectrophotometrically. The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is based on the ability of GSTs to catalyze the conjugation of electrophilic substrates with glutathione. This reaction is an important step in the detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of GSTs in various cell types, including hepatocytes and lung epithelial cells. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in various cell types. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
The use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays has a number of advantages. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is also relatively inexpensive and readily available. However, there are some limitations to the use of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide in enzyme assays. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is not a specific substrate for GSTs, and can also be conjugated with other thiol-containing compounds. In addition, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are a number of future directions for research involving N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more specific substrates for GSTs. Another area of research is the development of new assays for measuring GST activity that do not rely on N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. In addition, there is a need for more studies investigating the effects of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide on cellular processes, such as oxidative stress and DNA damage. Finally, there is a need for more studies investigating the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide and related compounds.
合成法
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 5-chloro-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a highly reactive electrophilic substrate that is readily conjugated with glutathione by GSTs, resulting in the formation of a stable adduct that can be easily measured spectrophotometrically. N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has also been used in studies investigating the mechanism of action of various drugs and toxins. For example, N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been used to study the effects of acetaminophen on GST activity, as well as the effects of environmental toxins on GST activity.
特性
分子式 |
C15H16ClNO4S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3 |
InChIキー |
LKPDLSHQAROCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)


![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)








